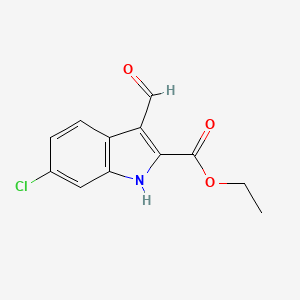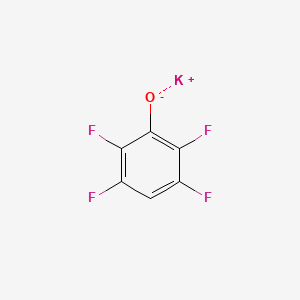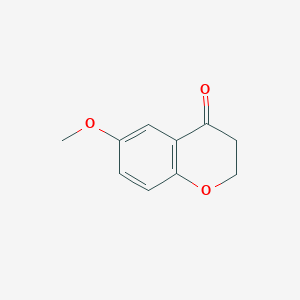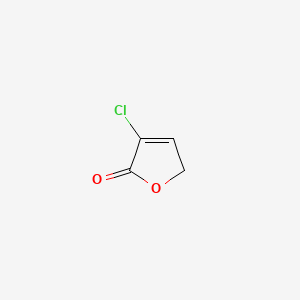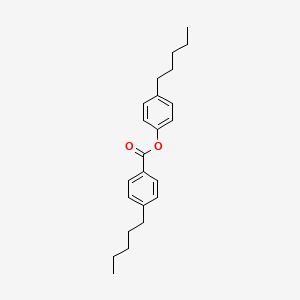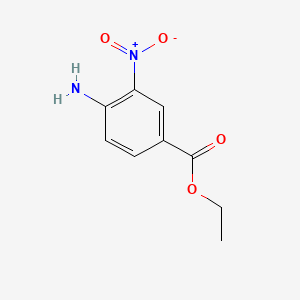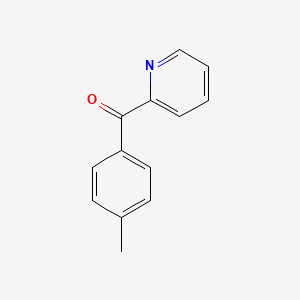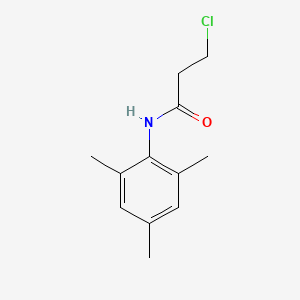
3-chloro-N-mesitylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-mesitylpropanamide: is an organic compound with the molecular formula C({12})H({16})ClNO It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to the nitrogen atom of a propanamide chain, with a chlorine atom on the third carbon of the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-chloro-N-mesitylpropanamide typically begins with mesitylene (1,3,5-trimethylbenzene) and 3-chloropropionyl chloride.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-chloro-N-mesitylpropanamide can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The mesityl group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include 3-hydroxy-N-mesitylpropanamide, 3-amino-N-mesitylpropanamide, etc.
Reduction: N-mesitylpropan-1-amine.
Oxidation: Products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 3-chloro-N-mesitylpropanamide can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: Due to its structural features, it may be explored for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
Material Science: It could be used in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-mesitylpropanamide would depend on its specific application. For instance, if used as a drug, it would interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The mesityl group might enhance its binding affinity or selectivity towards certain molecular targets.
Comparación Con Compuestos Similares
3-chloro-N-methylpropanamide: Similar in structure but lacks the mesityl group, which can significantly alter its chemical properties and biological activity.
N-mesitylpropanamide:
Uniqueness:
- The presence of both the mesityl group and the chlorine atom in 3-chloro-N-mesitylpropanamide makes it unique, offering a combination of steric and electronic effects that can be exploited in various chemical reactions and applications.
Propiedades
IUPAC Name |
3-chloro-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDUFSTDSMUBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408003 |
Source


|
| Record name | 3-chloro-N-mesitylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100141-43-3 |
Source


|
| Record name | 3-chloro-N-mesitylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)
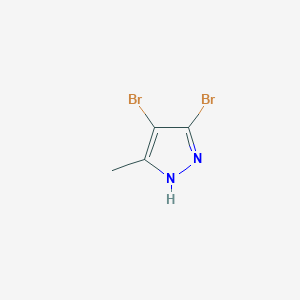
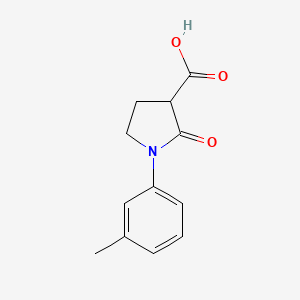
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)
![N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1352098.png)
